1-(Azetidin-3-yl)-2,6-dimethylpiperidine
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Overview
Description
1-(Azetidin-3-yl)-2,6-dimethylpiperidine is a heterocyclic compound that features both an azetidine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine typically involves the formation of the azetidine ring followed by its integration with the piperidine structure. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is known for its efficiency in creating four-membered rings like azetidines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(Azetidin-3-yl)-2,6-dimethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.
Uniqueness: 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is unique due to its combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and potential for interaction with biological targets compared to simpler heterocycles.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Continued exploration of its properties and applications will likely yield new insights and innovations in chemistry, biology, medicine, and beyond.
Properties
Molecular Formula |
C10H20N2 |
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Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-8-4-3-5-9(2)12(8)10-6-11-7-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
SGPKYBIYIWMGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C2CNC2)C |
Origin of Product |
United States |
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